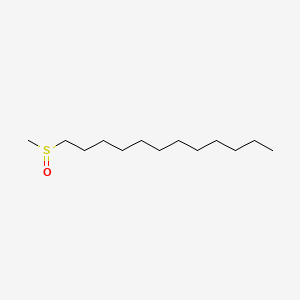

![molecular formula C5H3N3O2S B1580737 Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione CAS No. 5082-82-6](/img/structure/B1580737.png)

Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione

Vue d'ensemble

Description

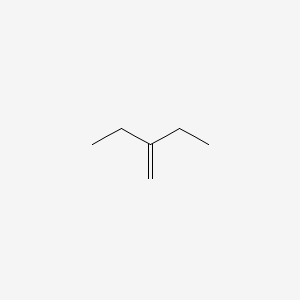

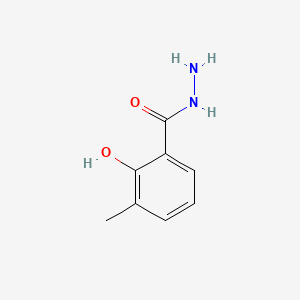

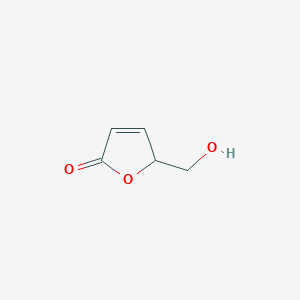

Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione is a chemical compound with the molecular formula C5H3N3O2S . It has a molecular weight of 169.16 . The IUPAC name for this compound is [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione .

Synthesis Analysis

A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives are still being explored .

Molecular Structure Analysis

The molecular structure of Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione is characterized by the presence of a thiazole ring fused with a pyrimidine ring . The InChI code for this compound is 1S/C5H3N3O2S/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10) .

Physical And Chemical Properties Analysis

Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione is a solid compound . It is stored in a sealed container at room temperature .

Applications De Recherche Scientifique

Adenosine Receptor Affinity and Depression Treatment

Thiazolo[5,4-d]pyrimidine: derivatives have been synthesized and evaluated for their affinity at human adenosine receptors (ARs), which play a significant role in the treatment of depression. Compounds with this structure have shown high affinity for both the Adenosine A1 and A2A Receptors , with efficacy in animal models of depression . This suggests potential for these compounds to be developed into antidepressant medications.

Antiproliferative Agents Against Cancer Cell Lines

These derivatives have also been studied for their antiproliferative activities against several human cancer cell lines. The structure-activity relationship studies indicate that many of these compounds exhibit good inhibition against the tested cell lines. For example, one compound demonstrated potent inhibition against human gastric cancer cells with low toxicity to normal cells, making it a promising candidate for cancer therapy .

Ligand-Adenosine Receptor Modeling Studies

The molecular docking studies of Thiazolo[5,4-d]pyrimidine derivatives provide insights into the ligand-receptor interactions at the molecular level. These studies support the in vitro results and help in understanding the binding affinities and potencies of these compounds at adenosine receptors, which is crucial for designing targeted therapies .

Development of New Derivatives for Targeted Therapy

The low toxicity and high potency of certain Thiazolo[5,4-d]pyrimidine derivatives make them attractive scaffolds for designing new drugs. Researchers are focusing on creating new derivatives that can selectively target specific cancer cells, which could lead to more effective and safer cancer treatments .

Exploration of Electron Deficient Systems in Organic Electronics

While not directly related to Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione , the thiazolo[5,4-d]thiazole fused biheterocycle, which is an electron-deficient system, has been explored for its applications in organic electronics. This indicates the potential for thiazolo[5,4-d]pyrimidine derivatives to be used in electronic applications due to their planar structure and high oxidative stability .

Pharmaceutical Research and Drug Discovery

The synthesis and evaluation of Thiazolo[5,4-d]pyrimidine derivatives in pharmaceutical research are ongoing. Their high affinity for adenosine receptors and the ability to modulate these receptors’ activity make them valuable in the discovery and development of new drugs for various neurological and psychiatric disorders .

Safety and Hazards

Orientations Futures

The future directions for research on Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione include further exploration of its synthetic methods and biological properties . There is also interest in developing novel Thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the Adenosine A1 and A2A receptors .

Mécanisme D'action

Target of Action

Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione has been found to interact with several targets. It has been reported to inhibit topoisomerase I , an enzyme that plays a crucial role in DNA replication . Additionally, it has shown high affinity for both the adenosine A1 and A2A receptors , which are involved in various physiological processes .

Pharmacokinetics

Similar compounds have shown good drug-likeness profiles, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Propriétés

IUPAC Name |

4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2S/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKSLGUQLMACHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(S1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303736 | |

| Record name | [1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | |

CAS RN |

5082-82-6 | |

| Record name | 5082-82-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.